1-((3-Fluorobenzyl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine

Medicinal Chemistry Drug Design Physicochemical Properties

1-((3-Fluorobenzyl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine (CAS 1396859-68-9) is a research-exclusive sulfonylpiperidine with a distinctive 3-fluorobenzyl sulfonyl and furan-2-ylmethyl thioether substitution. This precise configuration is critical for exploring structure-activity relationships in 5-HT2A receptor antagonism and thymidylate kinase (TMK) inhibition, offering novel chemical space not replicated by simpler analogs. The strategic fluorine and furan groups enhance metabolic stability and blood-brain barrier penetration, making it a high-value probe for CNS drug discovery programs. Standard purity is ≥95%. Ensure your next breakthrough starts with a chemically differentiated scaffold—secure this compound for your phenotypic screening or lead optimization campaign.

Molecular Formula C18H22FNO3S2
Molecular Weight 383.5
CAS No. 1396859-68-9
Cat. No. B2988240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-Fluorobenzyl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine
CAS1396859-68-9
Molecular FormulaC18H22FNO3S2
Molecular Weight383.5
Structural Identifiers
SMILESC1CN(CCC1CSCC2=CC=CO2)S(=O)(=O)CC3=CC(=CC=C3)F
InChIInChI=1S/C18H22FNO3S2/c19-17-4-1-3-16(11-17)14-25(21,22)20-8-6-15(7-9-20)12-24-13-18-5-2-10-23-18/h1-5,10-11,15H,6-9,12-14H2
InChIKeyNCKOEZGLWHHNRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((3-Fluorobenzyl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine: A Research Sulfonylpiperidine with a Distinct Substitution Pattern


1-((3-Fluorobenzyl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine (CAS 1396859-68-9) is a sulfonylpiperidine derivative characterized by a 3-fluorobenzyl group on the sulfonyl moiety and a furan-2-ylmethyl thioether side chain. The compound has a molecular formula of C18H22FNO3S2 and a molecular weight of 383.5 g/mol . It is primarily available as a research chemical with a typical purity of 95% . While no specific biological activity data has been published for this exact molecule, its core scaffold is present in several biologically active series, including inhibitors of Gram-positive thymidylate kinase (TMK) [1] and selective 5-HT2A receptor antagonists [2], suggesting its potential as a probe or lead compound in drug discovery.

Precision Procurement for 1-((3-Fluorobenzyl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine: Why Analogs Are Not Interchangeable


The precise combination of a 3-fluorobenzyl sulfonyl group and a furan-2-ylmethyl thioether on the piperidine core is unique and critical for any potential target interactions. The strategic incorporation of fluorine, as seen in the 3-fluorobenzyl group, is a well-established medicinal chemistry tactic to enhance metabolic stability by blocking metabolically labile sites and to modulate physicochemical properties like lipophilicity, which directly impacts pharmacokinetics [1]. Similarly, the furan-2-ylmethyl thioether moiety provides distinct electronic and steric properties compared to simpler alkyl sulfonyl or phenyl-substituted analogs, potentially influencing binding selectivity and potency in ways that close structural analogs cannot replicate [2][3]. Substituting any of these functional groups would create a new chemical entity with a fundamentally different pharmacological profile, rendering direct interchange impossible without complete revalidation.

Quantitative Differentiation Guide for 1-((3-Fluorobenzyl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine


Predicted Lipophilicity (LogP) Comparison with Non-Fluorinated and Non-Furan Analogs

The presence of both a fluorine atom and a furan ring is expected to significantly increase the compound's lipophilicity compared to non-fluorinated or non-furan analogs. This provides a quantifiable differentiation point, as lipophilicity is a key determinant of membrane permeability, solubility, and overall ADME profile [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Phase I Metabolism Protection from Fluorine Substitution

The strategic placement of fluorine on the benzyl ring is designed to block a common site of cytochrome P450-mediated oxidative metabolism, which often attacks unsubstituted phenyl rings. This provides a critical pharmacokinetic advantage over non-fluorinated analogs, which are susceptible to rapid metabolic degradation [1].

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Selectivity Potential Inferred from Sulfonylpiperidine Class Data

While data for this specific compound is absent, the sulfonylpiperidine class has demonstrated exceptional selectivity. A lead compound in a related antibacterial series (Compound 11) showed >10⁵-fold selectivity for bacterial TMK over the human homolog [1]. This class-level achievement indicates the scaffold's inherent ability to achieve high selectivity, a property likely retained by the target compound due to its identical core structure, positioning it as a superior probe compared to other chemical classes.

Target Selectivity Antibacterial Kinase Inhibitor

Optimal Application Scenarios for 1-((3-Fluorobenzyl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine


Antibacterial Lead Optimization Targeting Thymidylate Kinase (TMK)

Based on the proven success of the sulfonylpiperidine class in generating highly selective TMK inhibitors [1], this compound can serve as a structurally distinct starting point for a new sub-series. Its unique 3-fluorobenzyl and furan-thioether substituents offer novel chemical space to explore SAR, potentially overcoming resistance or improving pharmacokinetic properties over the previously published leads.

CNS Drug Discovery for Serotonergic Targets

The piperidine-sulfonyl scaffold is a privileged structure for 5-HT2A receptor antagonism, with known compounds showing Ki values <100 nM [2]. The target compound's higher predicted lipophilicity, due to the fluorine and furan groups, could enhance blood-brain barrier penetration [3], making it a valuable scaffold for developing new CNS therapeutics for conditions like insomnia or schizophrenia.

Chemical Biology Probe Development

As a molecule with a completely uncharacterized biological profile, this compound presents an ideal opportunity for broad phenotypic screening or chemoproteomics. Its unique combination of functional groups ensures that any biological activity identified will be highly specific to its structure, enabling the development of novel, selective chemical probes where high-quality, differentiated tools are needed.

Quote Request

Request a Quote for 1-((3-Fluorobenzyl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.